(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
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Overview
Description
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol It is a derivative of tetrahydronaphthalene, featuring a methoxy group and a hydroxymethyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method involves the reduction of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanone using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature, and the product is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: The major products include (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)aldehyde and (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)carboxylic acid.
Reduction: The major product is (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)alkane.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar in structure but lacks the methoxy group.
1-Naphthalenol, 5,6,7,8-tetrahydro-2,5-dimethyl-8-(1-methylethyl)-: Similar structure with additional methyl and isopropyl groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar structure with additional methyl groups.
Uniqueness
(2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h6-7,13H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXUSLLGHPYFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2)C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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